2,4-Difluorophenylacetic acid

Catalog No.
S705374
CAS No.
81228-09-3
M.F
C8H6F2O2
M. Wt
172.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Difluorophenylacetic acid

CAS Number

81228-09-3

Product Name

2,4-Difluorophenylacetic acid

IUPAC Name

2-(2,4-difluorophenyl)acetic acid

Molecular Formula

C8H6F2O2

Molecular Weight

172.13 g/mol

InChI

InChI=1S/C8H6F2O2/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H,11,12)

InChI Key

QPKZIGHNRLZBCL-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)F)CC(=O)O

Synonyms

2,4-Difluorophenylacetic Acid; 2-(2,4-Difluorophenyl)acetic Acid

Canonical SMILES

C1=CC(=C(C=C1F)F)CC(=O)O

Enzyme Inhibition

Studies have explored the potential of 2,4-DFPA as an inhibitor for various enzymes. For instance, research suggests its ability to inhibit phenylalanine deaminase, an enzyme involved in phenylalanine metabolism. This finding holds potential implications for understanding and potentially treating conditions associated with abnormal phenylalanine levels, such as phenylketonuria [].

Antibacterial Activity

Investigations have been conducted to assess the potential antibacterial properties of 2,4-DFPA. Some studies have shown its effectiveness against specific bacterial strains, including Staphylococcus aureus and Escherichia coli []. However, further research is needed to determine its efficacy and potential mechanisms of action against a broader range of bacteria.

Ligand Design and Development

2,4-DFPA's structure can be modified to create new derivatives that can act as ligands, molecules that bind to specific receptors or enzymes. This property makes it a valuable tool in drug discovery and development. By designing ligands that target specific biological targets, researchers can potentially develop new drugs for various therapeutic applications [].

2,4-Difluorophenylacetic acid is an aromatic carboxylic acid characterized by its molecular formula C₈H₆F₂O₂ and a molecular weight of approximately 172.13 g/mol. It features a phenyl ring substituted with two fluorine atoms at the 2 and 4 positions and a carboxylic acid functional group at the alpha position. The compound is known for its crystalline structure, with a melting point ranging from 117 to 119 °C . Its unique fluorinated structure contributes to its chemical stability and reactivity.

Typical of carboxylic acids, including:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under specific conditions, it can lose carbon dioxide.
  • Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles, making it useful in synthetic organic chemistry.

These reactions are facilitated by the electron-withdrawing nature of the fluorine substituents, which enhance the acidity of the carboxylic group .

Several synthesis methods for 2,4-Difluorophenylacetic acid have been documented:

  • From 2,4-Difluorobenzene: This method involves the reaction of 2,4-difluorobenzene with chloroacetic acid in the presence of a base.
  • Via Friedel-Crafts Acylation: Using acyl chlorides with 2,4-difluorobenzene in the presence of aluminum chloride as a catalyst.
  • Direct Fluorination: Fluorination of phenylacetic acid derivatives can also yield 2,4-difluorophenylacetic acid .

These methods highlight the versatility and accessibility of this compound in synthetic organic chemistry.

2,4-Difluorophenylacetic acid finds applications in various fields:

  • Pharmaceuticals: As a precursor or intermediate in the synthesis of drugs, particularly those targeting inflammation and pain relief.
  • Agriculture: Potential use in developing herbicides or pesticides due to its structural properties.
  • Material Science: In the formulation of polymers or materials requiring specific chemical properties .

Interaction studies involving 2,4-Difluorophenylacetic acid focus on its binding affinity with biological targets such as enzymes and receptors. Preliminary studies suggest it may interact with cyclooxygenase enzymes, similar to other non-steroidal anti-inflammatory compounds. Further research is required to confirm these interactions and their implications for therapeutic use .

Several compounds share structural similarities with 2,4-Difluorophenylacetic acid. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Phenylacetic AcidNo fluorine substituentsCommonly used as a precursor in organic synthesis
2-Fluorophenylacetic AcidOne fluorine substituentExhibits different biological activity
3,4-Difluorophenylacetic AcidTwo fluorine substituents at different positionsMay show varied reactivity due to position change

The uniqueness of 2,4-Difluorophenylacetic acid lies in its specific fluorination pattern which influences its reactivity and biological properties compared to these similar compounds .

The synthesis of 2,4-difluorophenylacetic acid can be achieved through various halogenation-carbonylation routes, employing both photochemical and catalytic methods. These approaches typically involve the introduction of halogen atoms followed by carbonylation reactions that establish the acetic acid moiety on the fluorinated aromatic ring.

Photochemical Halogenation Pathways

Photochemical approaches represent an efficient route to difluorophenylacetic acid derivatives. The general strategy involves the photohalogenation of difluorotoluene to produce difluorobenzyl halides, which subsequently undergo carbonylation to yield the target acid.

One notable approach involves the synthesis of 2,4-difluorophenylacetic acid from 2,4-difluorotoluene via photohalogenation using chlorine or bromine as halogenating agents. This reaction can be conducted with carbon tetrachloride as a solvent or without solvent directly under ultraviolet irradiation. The process begins with the UV-induced radical halogenation of the methyl group, generating the corresponding benzyl halide intermediate.

Recent research has highlighted the significant advantages of photochemical reactions performed in continuous flow within narrow channels of microreactors when combined with state-of-the-art light-emitting diode (LED) irradiation technology. For instance, high-power 365 nm LEDs have been demonstrated to provide more robust and efficient irradiation systems compared to medium-pressure mercury lamps, allowing for faster reaction times and improved product selectivity.

A comparative study of different light sources for photochemical halogenation reactions is presented in Table 1:

Light SourceReaction TimeConversion RateProduct SelectivitySystem Robustness
365 nm LED10 min>99%≥95%High
Medium-pressure Hg lamp12.5 min44%ModerateModerate
Conventional UV lamps6-18 h82-89%ModerateLow

The photochemical approach offers several advantages, including mild reaction conditions, high product selectivity, and the ability to avoid isolation of potentially unstable intermediates.

Carbonylation Strategies

The carbonylation of benzyl halides represents a key transformation in the synthesis of difluorophenylacetic acids. This process typically employs carbon monoxide as the carbonyl source and various catalytic systems to facilitate the reaction.

One effective approach involves the carbonylation of difluorobenzyl halides (C₆H₃F₂CH₂X, where X = Cl, Br) using carbon monoxide in the presence of SbF₅. This reaction provides the corresponding α-arylcarboxylic acids or their methyl esters following aqueous or methanol treatment.

The mechanism of carbonylation reactions with benzyl halides typically involves:

  • Formation of a benzyl cation intermediate
  • Nucleophilic attack by carbon monoxide
  • Subsequent nucleophilic attack by water or alcohol
  • Formation of the carboxylic acid or ester product

For difluorobenzyl chlorides, carbonylation can proceed directly to generate difluorophenylacetic acid under the effect of appropriate catalysts. For example, the reaction of 2,3-difluorobenzyl chloride with carbon monoxide in the presence of cobalt tetracarbonyl sodium as a catalyst yields 2,3-difluorophenylacetic acid in good to excellent yields.

An industrial-scale carbonylation protocol optimized for 2,3-difluorophenylacetic acid synthesis demonstrates the practical utility of this approach:

2,3-difluorobenzyl chloride : carbon monoxide : sodium hydroxide : cobalt tetracarbonyl sodium = 1 : 1.3 : 1.1 : 0.015 mol ratioSolvent: methanol (2.2 times the amount of benzyl chloride)Temperature: 30-40°CReaction time: 2 hoursYield: 89.6%, Purity: 99.5%

The temperature control is crucial for optimizing yield and purity, with 30-40°C identified as the optimal range. At lower temperatures (20-30°C), the yield decreases to 66.3%, while higher temperatures (50-60°C) further reduce the yield to 59.8%.

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

81228-09-3

Wikipedia

2,4-Difluorophenylacetic acid

Dates

Modify: 2023-08-15

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